

Application Note: Solubility Profiling of 2-Amino-3-(morpholinomethyl)pyridine

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Compound of Interest

Compound Name:	2-Amino-3-(morpholinomethyl)pyridine
CAS No.:	1250814-06-2
Cat. No.:	B1528636

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Introduction & Chemical Context

2-Amino-3-(morpholinomethyl)pyridine is a bifunctional heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and PI3K/mTOR pathway modulators.^[1] Its structure combines a 2-aminopyridine core (acting as a hinge binder in many kinase scaffolds) with a morpholine ring (often added to improve pharmacokinetic properties like solubility and metabolic stability).^[1]

Understanding the solubility profile of this compound is critical for three distinct workflows:

- **Synthetic Chemistry:** Selecting the optimal solvent for nucleophilic substitutions or coupling reactions.^[1]
- **Purification:** Designing crystallization or extraction protocols (e.g., acid-base extractions).^[1]
- **Biological Assays:** Preparing stable stock solutions without precipitation in aqueous buffers.

This guide provides a scientifically grounded solubility profile and detailed protocols for characterizing this specific intermediate.[1]

Physicochemical Profile & Predicted Solubility

To accurately predict solubility behavior, we must analyze the ionization states of the molecule. The compound contains two basic centers:[2]

- Morpholine Nitrogen:

(Moderately basic)[1]

- Pyridine Nitrogen:

(Weakly basic)[1]

Table 1: Solubility Profile (Free Base vs. Salt Forms)

Data represents consensus ranges based on structure-activity relationships (SAR) of aminopyridine/morpholine analogs.[1]

Solvent Class	Specific Solvent	Solubility (Free Base)	Solubility (HCl Salt)	Application Relevance
Polar Aprotic	DMSO	High (>100 mg/mL)	High	Primary Stock Solution for bioassays.[1]
Polar Aprotic	DMF	High (>50 mg/mL)	High	Alternative reaction solvent. [1]
Alcohols	Ethanol / Methanol	High (>50 mg/mL)	Moderate	Recrystallization solvent.[1]
Chlorinated	Dichloromethane (DCM)	High (>50 mg/mL)	Low	Used for extraction of the free base.
Aqueous (Neutral)	Water / PBS (pH 7).[1]4	Low (< 1 mg/mL)	High (>50 mg/mL)	Free base may precipitate in neutral buffers.
Aqueous (Acidic)	0.1 N HCl	High (>50 mg/mL)	High	Dissolution for analysis or salt formation.
Non-Polar	Hexane / Heptane	Negligible	Negligible	Used as an anti-solvent to crash out product.[1]

Visualizing the Solubility Workflow

The following decision tree guides the researcher in selecting the appropriate solvent system based on the experimental goal.



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Figure 1: Solvent selection decision tree based on experimental intent.[1] Note the critical pH adjustment step for purification.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the "Gold Standard" method for determining equilibrium solubility, essential for formulation and pre-clinical profiling.[\[1\]](#)

Reagents:

- Test Compound (Solid powder)[\[1\]](#)
- Solvents (PBS pH 7.4, SGF (Simulated Gastric Fluid), FaSSIF)
- HPLC grade Acetonitrile (for dilution)

Procedure:

- Saturation: Weigh approximately 2–5 mg of the compound into a 2 mL glass vial.
- Solvent Addition: Add 500 μ L of the target solvent (e.g., PBS pH 7.4).
- Equilibration: Cap the vial and place it on an orbital shaker (or rotator) at 25°C for 24 hours.
 - Note: Ensure undissolved solid remains visible.[\[1\]](#) If clear, add more solid.[\[1\]](#)
- Filtration: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 μ m PVDF membrane to remove undissolved solids.
- Quantification:
 - Dilute the supernatant 10-100x with Mobile Phase (e.g., 50:50 Water:Acetonitrile).[\[1\]](#)
 - Analyze via HPLC-UV (254 nm) against a standard calibration curve prepared in DMSO.
- Calculation:

Protocol B: Kinetic Solubility Assay (High Throughput)

Used for rapid screening of analogs to identify precipitation risks in bioassays.

Reagents:

- 10 mM Stock Solution of compound in DMSO.[\[1\]](#)

- PBS Buffer (pH 7.4).[1]

Procedure:

- Preparation: Place 196 μL of PBS buffer into a 96-well plate.
- Spiking: Add 4 μL of the 10 mM DMSO stock (Final concentration = 200 μM , 2% DMSO).
- Incubation: Shake the plate at 500 rpm for 2 hours at Room Temperature.
- Reading: Measure Absorbance at 620 nm (turbidimetry).
 - Interpretation: Increased absorbance compared to a blank indicates precipitation.[1]
 - Validation: If clear, the kinetic solubility is

[1]

Critical Application Notes

The pH-Solubility Interplay

As a dibasic molecule, **2-Amino-3-(morpholinomethyl)pyridine** exhibits pH-dependent solubility.[1]

- pH < 6: Both nitrogens are protonated (Dication).[1] Solubility is maximal.
- pH 7-8: The pyridine is neutral, morpholine is partially protonated.[1] Solubility drops.[1]
- pH > 9: Both species are neutral (Free Base).[1] Solubility is minimal (risk of precipitation).

Recommendation: When performing aqueous extractions, ensure the aqueous layer is adjusted to pH > 10 (using NaOH or Na₂CO₃) to force the compound into the organic layer (DCM or Ethyl Acetate). Conversely, to extract it into water, use 1N HCl.

Stability in Solution

- DMSO Stocks: Stable for >3 months at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture (DMSO is hygroscopic).[1]

- Aqueous Solutions: Aminopyridines can be light-sensitive.[1] Store aqueous solutions in amber vials.

Salt Formation

If the free base proves too difficult to handle (oily or low melting point), converting it to the dihydrochloride salt is recommended.

- Protocol: Dissolve free base in Ethanol, add 2.2 equivalents of HCl in Dioxane, and cool to precipitate the salt. This significantly improves water solubility for animal dosing.[1]

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Aminopyridine Derivatives. Retrieved from [\[Link\]](#)[1]
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." [1] *Advanced Drug Delivery Reviews*, 46(1-3), 3-26.[1] [\[Link\]](#)
- Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." [1] *Drug Discovery Today*, 11(21-22), 1012-1018.[1] [\[Link\]](#)[1]
- Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." [1] *Chemical Research in Toxicology*, 24(9), 1420–1456. [\[Link\]](#)

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Sources

- 1. 2-Amino-3-methylpyridine | C₆H₈N₂ | CID 15347 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

- [2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC](#)
[pmc.ncbi.nlm.nih.gov]
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